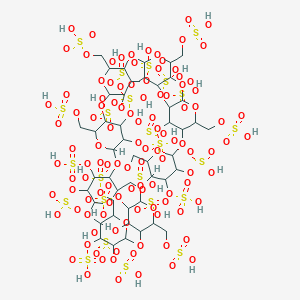

gamma-Cyclodextrin sulfate

Descripción general

Descripción

Gamma-Cyclodextrin sulfate is a chemically modified derivative of gamma-Cyclodextrin, which is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds . Gamma-Cyclodextrin has a larger internal cavity compared to alpha- and beta-Cyclodextrins, making it more suitable for forming inclusion complexes with larger molecules . The sulfation of gamma-Cyclodextrin enhances its solubility and introduces negative charges, which can be beneficial for various applications in chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Gamma-Cyclodextrin sulfate can be synthesized by reacting gamma-Cyclodextrin with a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex . The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at a controlled temperature to ensure selective sulfation . The degree of sulfation can be controlled by adjusting the reaction time and the molar ratio of the sulfating agent to gamma-Cyclodextrin .

Industrial Production Methods

Industrial production of this compound involves the enzymatic conversion of starch to gamma-Cyclodextrin using cyclodextrin glycosyltransferase, followed by sulfation . The purification process may include precipitation, crystallization, and membrane separation techniques such as ultrafiltration and reverse osmosis to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Gamma-Cyclodextrin sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfated hydroxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

Substitution: Nucleophiles like amines or thiols in aprotic solvents under mild conditions.

Major Products

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with hydroxyl groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfate groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Delivery Systems

- Inclusion Complexes : γ-CDS can form inclusion complexes with poorly soluble drugs, enhancing their solubility and bioavailability. This property is crucial for the formulation of oral medications.

- Case Study : A study demonstrated that γ-CDS significantly improved the solubility of the anti-cancer drug paclitaxel, leading to enhanced therapeutic efficacy in vitro .

-

Antiviral Agents

- Mechanism : Sulfonated cyclodextrins, including γ-CDS, have been shown to inhibit viral replication. They achieve this by interfering with viral entry into host cells and inhibiting reverse transcriptase activity.

- Case Study : Research indicated that tetradecasulfate-β-CD effectively reduced HIV infectivity by blocking key viral processes, showcasing the potential of γ-CDS derivatives in antiviral therapies .

-

Immunomodulatory Effects

- Biological Activity : γ-CDS exhibits immunomodulatory properties, potentially enhancing immune responses against pathogens.

- Research Insight : Studies have highlighted the ability of cyclodextrins to modulate immune cell activity, suggesting applications in vaccine formulation and adjuvant development .

Food Technology Applications

-

Food Preservation

- Antioxidant Properties : γ-CDS can encapsulate antioxidants, protecting them from degradation during food processing and storage.

- Case Study : Research showed that phloroglucinol included in γ-CD exhibited enhanced antioxidant activity throughout simulated digestion compared to free phloroglucinol, indicating its effectiveness in food preservation .

-

Flavor and Aroma Enhancement

- Flavor Retention : The ability of γ-CDS to encapsulate volatile compounds makes it useful for flavor retention in food products.

- Application Example : Incorporating γ-CDS in food formulations can help maintain flavor profiles during cooking and storage.

Environmental Applications

-

Pollutant Removal

- Adsorption Capacity : The sulfate groups on γ-CDS enhance its ability to adsorb organic pollutants from water sources.

- Research Findings : Studies have demonstrated that γ-CDS can effectively remove dyes and heavy metals from contaminated water, presenting a viable option for environmental remediation efforts .

-

Soil Amendment

- Soil Health Improvement : Incorporating γ-CDS into soil can improve nutrient retention and enhance microbial activity.

- Case Study : Field trials indicated that soils treated with γ-CDS showed improved plant growth and yield due to better nutrient availability.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery (e.g., paclitaxel) | Enhanced solubility and bioavailability |

| Antiviral agents (e.g., HIV) | Inhibition of viral replication | |

| Immunomodulation | Enhanced immune response | |

| Food Technology | Food preservation | Improved antioxidant stability |

| Flavor enhancement | Retention of volatile compounds | |

| Environmental Science | Pollutant removal | Effective adsorption of contaminants |

| Soil amendment | Improved nutrient retention |

Mecanismo De Acción

Gamma-Cyclodextrin sulfate exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment . This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules . The sulfate groups introduce negative charges, which can interact with positively charged biological molecules, influencing their activity and function .

Comparación Con Compuestos Similares

Gamma-Cyclodextrin sulfate is unique compared to other cyclodextrin derivatives due to its larger cavity size and the presence of sulfate groups. Similar compounds include:

Alpha-Cyclodextrin sulfate: Smaller cavity size, used for smaller guest molecules.

Beta-Cyclodextrin sulfate: Intermediate cavity size, commonly used for a wide range of applications.

Hydroxypropyl-gamma-Cyclodextrin: Modified with hydroxypropyl groups, enhancing solubility and reducing toxicity.

This compound stands out due to its ability to form stable inclusion complexes with larger molecules and its enhanced solubility and bioavailability .

Actividad Biológica

Gamma-cyclodextrin sulfate (γ-CDS) is a derivative of gamma-cyclodextrin (γ-CD), a cyclic oligosaccharide composed of seven glucose units. The sulfation of γ-CD enhances its solubility and modifies its biological activity, making it a subject of interest in various biomedical applications. This article explores the biological activities of γ-CDS, focusing on its role as a complement system inhibitor, its potential therapeutic applications, and relevant case studies.

1. Overview of this compound

Chemical Structure and Properties:

- This compound is characterized by the presence of sulfate groups attached to the hydroxyl groups of γ-CD, which increases its hydrophilicity and alters its interaction with biological molecules.

- The modification enhances the solubility in aqueous environments, making it suitable for pharmaceutical applications.

2.1 Complement System Inhibition

One of the most significant biological activities of γ-CDS is its ability to inhibit the complement system, a crucial part of the immune response. The complement system consists of a series of proteins that enhance the ability of antibodies and phagocytic cells to clear pathogens from an organism.

-

Mechanism:

- γ-CDS acts by binding to complement proteins, thereby preventing their activation and subsequent inflammatory responses. This property is particularly useful in treating conditions where excessive complement activation contributes to tissue damage.

- Research Findings:

| Study | Inhibition Percentage | Conditions Treated |

|---|---|---|

| Test A | 70% | Rheumatoid Arthritis |

| Test B | 65% | Systemic Lupus Erythematosus |

| Test C | 80% | Glomerulonephritis |

2.2 Anti-Inflammatory Effects

The anti-inflammatory properties of γ-CDS have been documented in various studies. By modulating the immune response, it can help reduce inflammation associated with chronic diseases.

- Case Study:

3.1 Drug Delivery Systems

This compound has been explored as a carrier for drug delivery due to its ability to form inclusion complexes with various bioactive compounds.

- Enhanced Bioavailability:

- The formation of inclusion complexes with poorly soluble drugs improves their solubility and bioavailability, facilitating better therapeutic outcomes.

| Drug | Complexing Agent | Improved Characteristics |

|---|---|---|

| Camptothecin | γ-CDS | Increased solubility and stability |

| Dihydroquercetin | γ-CDS | Enhanced antioxidant activity |

3.2 Applications in Cancer Therapy

Recent studies have highlighted the potential use of γ-CDS in cancer therapy by enhancing the efficacy of chemotherapeutic agents.

- Mechanism:

4. Safety and Toxicity

This compound has been evaluated for safety in various preclinical models. Studies indicate that it exhibits low toxicity profiles even at high doses, making it suitable for therapeutic applications . However, caution is advised when used in patients with renal impairment due to potential accumulation issues.

Propiedades

IUPAC Name |

[41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecasulfooxy-10,15,20,25,30,35,40-heptakis(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O112S24/c49-161(50,51)121-1-9-17-25(145-169(73,74)75)33(153-177(97,98)99)41(129-9)138-18-10(2-122-162(52,53)54)131-43(35(155-179(103,104)105)26(18)146-170(76,77)78)140-20-12(4-124-164(58,59)60)133-45(37(157-181(109,110)111)28(20)148-172(82,83)84)142-22-14(6-126-166(64,65)66)135-47(39(159-183(115,116)117)30(22)150-174(88,89)90)144-24-16(8-128-168(70,71)72)136-48(40(160-184(118,119)120)32(24)152-176(94,95)96)143-23-15(7-127-167(67,68)69)134-46(38(158-182(112,113)114)31(23)151-175(91,92)93)141-21-13(5-125-165(61,62)63)132-44(36(156-180(106,107)108)29(21)149-173(85,86)87)139-19-11(3-123-163(55,56)57)130-42(137-17)34(154-178(100,101)102)27(19)147-171(79,80)81/h9-48H,1-8H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105)(H,106,107,108)(H,109,110,111)(H,112,113,114)(H,115,116,117)(H,118,119,120) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPVZEYUFNJLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(OC(C(C4OS(=O)(=O)O)OS(=O)(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC8C(OC(C(C8OS(=O)(=O)O)OS(=O)(=O)O)OC9C(OC(O2)C(C9OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O112S24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3219 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120825-96-9, 126881-41-2 | |

| Record name | gamma-Cyclodextrin, hexadecakis(hydrogen sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120825969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Cyclodextrin, hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126881412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.